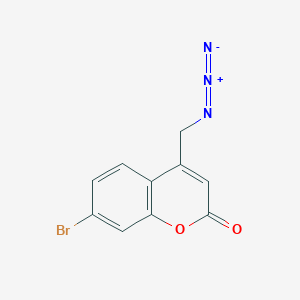

4-(azidomethyl)-7-bromo-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6BrN3O2 |

|---|---|

Molecular Weight |

280.08 g/mol |

IUPAC Name |

4-(azidomethyl)-7-bromochromen-2-one |

InChI |

InChI=1S/C10H6BrN3O2/c11-7-1-2-8-6(5-13-14-12)3-10(15)16-9(8)4-7/h1-4H,5H2 |

InChI Key |

HIEUGVHNMDWCKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=O)C=C2CN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Azidomethyl 7 Bromo 2h Chromen 2 One and Analogous Structures

Synthetic Approaches to the 2H-Chromen-2-one Core

The construction of the coumarin (B35378) ring system is a well-established area of organic synthesis, with numerous methods available to achieve this bicyclic structure. These can be broadly categorized into classical condensation reactions, transition metal-catalyzed strategies, and green chemistry protocols.

Classical Condensation Reactions and Their Adaptations

The synthesis of the coumarin nucleus has traditionally been dominated by several named reactions, each involving the condensation of a phenol (B47542) with a carbonyl compound. These methods remain relevant due to their reliability and the vast body of literature supporting their application. asianpubs.orgnih.gov

The Pechmann condensation is a cornerstone of coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org For the synthesis of 7-bromo-substituted coumarins, a brominated phenol such as 3-bromophenol (B21344) would be a suitable starting material. The reaction mechanism initiates with the formation of a phenol ester, followed by an intramolecular ring closure akin to a Friedel-Crafts acylation, and culminates in a dehydration step to yield the coumarin. wikipedia.org Various acid catalysts can be employed, including sulfuric acid, aluminum chloride, and methanesulfonic acid. researchgate.netijsart.com The choice of catalyst can significantly influence reaction conditions and yields.

The Perkin reaction offers an alternative route, typically involving the condensation of a salicylaldehyde (B1680747) derivative with an acid anhydride (B1165640) in the presence of its corresponding carboxylate salt. asianpubs.org To obtain a 4-substituted coumarin, a substituted acetic anhydride would be required.

The Knoevenagel condensation provides another versatile method for coumarin synthesis. jmchemsci.comjmchemsci.com This reaction involves the condensation of a 2-hydroxybenzaldehyde with an active methylene (B1212753) compound, such as a malonic ester derivative, catalyzed by a weak base like piperidine (B6355638) or pyridine. nih.govjmchemsci.com This approach is particularly useful for introducing a variety of substituents at the 3-position of the coumarin ring.

The Wittig reaction has also been adapted for coumarin synthesis, offering a pathway from salicylaldehydes. asianpubs.org These classical methods, while effective, often require harsh conditions, stoichiometric amounts of reagents, and can generate significant waste. asianpubs.org

Transition Metal-Catalyzed Cyclization and Annulation Strategies

In recent decades, transition metal catalysis has emerged as a powerful tool for the synthesis of coumarins, often providing milder reaction conditions and greater functional group tolerance. thieme-connect.comtandfonline.comscispace.com A variety of metals, including palladium, copper, rhodium, and gold, have been successfully employed in these transformations. scispace.comresearchgate.net

Palladium-catalyzed reactions, such as intramolecular hydroarylation of C-C triple bonds in aryl alkynoates, have proven effective for constructing the coumarin skeleton. scispace.comresearchgate.net These reactions can proceed at room temperature in the presence of a palladium catalyst like palladium(II) acetate. scispace.com Copper-catalyzed methods have also gained prominence due to the low cost and toxicity of copper complexes. researchgate.net For instance, the reaction of a MOM-protected ortho-hydroxyl methyl phenylpropiolate with arylboronic acids in the presence of a copper catalyst can yield coumarin derivatives in excellent yields. scispace.com

Rhodium-catalyzed cyclic carbonylation of 2-alkynylphenols represents another advanced strategy. scispace.com This approach involves the participation of the adjacent hydroxyl group in a cyclic carbonylation process to form the coumarin ring. These transition metal-catalyzed methods offer significant advantages in terms of efficiency and selectivity. thieme-connect.com

Modern Green Chemistry Protocols in Coumarin Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign methods for coumarin synthesis. eurekaselect.comresearchgate.neteurekalert.org These approaches aim to minimize the use of hazardous solvents and catalysts, reduce energy consumption, and improve atom economy. eurekalert.org

Solvent-free synthesis and the use of alternative reaction media are key aspects of green coumarin synthesis. eurekaselect.comresearchgate.net Reactions can be conducted under solvent-free conditions, often with microwave or ultrasound irradiation to accelerate the reaction rate. jmchemsci.comresearchgate.net The use of ionic liquids and deep eutectic solvents as recyclable and non-volatile reaction media has also been explored. eurekaselect.comresearchgate.net

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, offers a completely solvent-free approach. rsc.org For example, the Pechmann condensation has been successfully performed under ball-milling conditions at ambient temperature, providing high yields and a straightforward purification process. rsc.org The use of reusable solid acid catalysts, such as tungstate (B81510) sulfuric acid or zirconia-based catalysts, further enhances the green credentials of these synthetic routes by simplifying catalyst recovery and reuse. nih.govrsc.org One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also contribute to the sustainability of coumarin production by reducing waste and improving efficiency. acs.org

Installation of the 4-(azidomethyl) Functionality

Once the 7-bromo-2H-chromen-2-one core is established, the next critical step is the introduction of the azidomethyl group at the 4-position. This is typically achieved through a two-step sequence involving the initial installation of a suitable leaving group, followed by its displacement with an azide (B81097) source.

Nucleophilic Displacement Reactions for Azide Introduction

The most direct method for introducing the azide functionality is through a nucleophilic substitution reaction. This necessitates the presence of a good leaving group at the methyl position of a 4-(halomethyl) or 4-(sulfonyloxymethyl) coumarin precursor. A common precursor for this transformation is 4-(chloromethyl)-7-bromo-2H-chromen-2-one or 4-(bromomethyl)-7-bromo-2H-chromen-2-one.

The synthesis of the requisite 4-(chloromethyl)coumarin can be achieved via a Pechmann condensation of the appropriate phenol with ethyl 4-chloroacetoacetate. google.com For instance, 4-(chloromethyl)-7-hydroxycoumarin can be prepared by reacting resorcinol (B1680541) with ethyl chloroacetoacetate in concentrated sulfuric acid. google.com A similar strategy can be envisioned for the synthesis of the 7-bromo analogue.

With the 4-(halomethyl)coumarin in hand, the azide group can be introduced by reaction with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. This is a standard SN2 reaction where the azide anion displaces the halide. The isomeric 4-azidocoumarin (B3182978) can be prepared from 4-hydroxycoumarin (B602359) via the 4-chloro derivative, which then reacts with sodium azide. wikipedia.org

Transformation of Hydroxymethyl or Aldehyde Precursors

An alternative strategy involves the initial synthesis of a 4-(hydroxymethyl) or 4-formyl-7-bromo-2H-chromen-2-one precursor, which can then be converted to the desired azidomethyl derivative.

The 4-(hydroxymethyl)coumarin can be synthesized and subsequently converted to the corresponding halide or sulfonate ester. For example, treatment with thionyl chloride (SOCl₂) or a phosphorus halide can convert the alcohol to the chloride. Alternatively, reaction with a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base would yield the corresponding mesylate or tosylate, which are excellent leaving groups for nucleophilic substitution with sodium azide.

If a 4-formylcoumarin is prepared, a two-step sequence is required. First, the aldehyde must be reduced to the corresponding alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄). The resulting 4-(hydroxymethyl)coumarin can then be converted to the azidomethyl compound as described above. While this route is longer, it offers an alternative pathway if the 4-formylcoumarin is more readily accessible.

Below is a table summarizing the key synthetic transformations and the reagents typically employed.

| Transformation | Starting Material | Reagent(s) | Product | Reaction Type |

| Coumarin Core Synthesis | 3-Bromophenol, β-ketoester | Acid catalyst (e.g., H₂SO₄) | 7-Bromo-4-substituted-2H-chromen-2-one | Pechmann Condensation |

| Coumarin Core Synthesis | 2-Hydroxy-4-bromobenzaldehyde, Active methylene compound | Base catalyst (e.g., piperidine) | 7-Bromo-3-substituted-2H-chromen-2-one | Knoevenagel Condensation |

| Azide Introduction | 4-(Chloromethyl)-7-bromo-2H-chromen-2-one | Sodium azide (NaN₃) | 4-(Azidomethyl)-7-bromo-2H-chromen-2-one | Nucleophilic Substitution |

| Hydroxymethyl to Halomethyl | 4-(Hydroxymethyl)-7-bromo-2H-chromen-2-one | Thionyl chloride (SOCl₂) | 4-(Chloromethyl)-7-bromo-2H-chromen-2-one | Halogenation |

| Aldehyde to Hydroxymethyl | 4-Formyl-7-bromo-2H-chromen-2-one | Sodium borohydride (NaBH₄) | 4-(Hydroxymethyl)-7-bromo-2H-chromen-2-one | Reduction |

Direct C-H Azidation Methodologies

Direct C-H azidation offers an atom-economical approach to introduce an azide functionality. However, for the synthesis of 4-(azidomethyl)coumarins, the literature predominantly points towards a two-step approach involving the initial formation of a 4-(halomethyl)coumarin followed by nucleophilic substitution with an azide salt. This suggests that direct C-H azidation of the 4-methyl group of a pre-formed coumarin ring is not a commonly employed or perhaps feasible strategy. The more prevalent method involves the synthesis of a 4-(chloromethyl) or 4-(bromomethyl)coumarin, which then readily undergoes an S(_N)2 reaction with sodium azide to yield the desired 4-(azidomethyl)coumarin. For instance, 4-(azidomethyl)coumarins have been synthesized with high yields (86-89%) through the nucleophilic displacement of a chlorine atom from the corresponding 4-(chloromethyl)coumarin. researchgate.net

Introduction and Manipulation of the 7-Bromo Substituent

The incorporation of a bromine atom at the 7-position of the coumarin nucleus is a key step in the synthesis of the target molecule. This can be achieved through various methods, including direct halogenation of the coumarin ring, cross-coupling reactions, or by starting with an already brominated precursor.

Regioselective Halogenation Procedures

The regioselective bromination of coumarins is highly dependent on the directing effects of existing substituents on the ring. For coumarins bearing a hydroxyl or methoxy (B1213986) group at the 7-position, electrophilic bromination tends to occur at the electron-rich positions of the benzene (B151609) ring. For example, the bromination of 7-hydroxy-4-methylcoumarin can lead to substitution at the C6 and C8 positions. One study details the dibromination of 7-hydroxy-4-methylcoumarin to yield 3,8-dibromo-4-methyl-7-hydroxycoumarin. Current time information in Pasuruan, ID. The use of specific brominating agents and reaction conditions is crucial to control the regioselectivity. N-Bromosuccinimide (NBS) is a commonly used reagent for the allylic bromination of methyl groups on the coumarin ring, such as in the synthesis of 7-(bromomethyl)coumarin from 7-methylcoumarin. rsc.org

Palladium-Catalyzed Cross-Coupling for Bromine Incorporation

Palladium-catalyzed C-H activation is a powerful tool for the functionalization of aromatic rings. While direct palladium-catalyzed C-H bromination of coumarins at the 7-position is not extensively documented, the principles of palladium catalysis suggest its feasibility. Palladium catalysts are known to mediate the coupling of aryl halides with various partners. In the context of coumarin synthesis, palladium catalysis has been employed for C-H activation to generate 4-substituted coumarins. researchgate.net A palladium bromide-copper(I) bromide co-catalyzed reaction of 4-tosyloxy coumarin with various heterocycles via C-H activation has been described, demonstrating the utility of palladium in activating the coumarin scaffold. researchgate.net This suggests that a similar approach could potentially be developed for the direct C-H bromination at the 7-position, although this remains an area for further research.

Synthesis from Pre-functionalized Aromatic Precursors

An effective strategy to ensure the correct placement of the bromine atom is to start the coumarin synthesis with a pre-functionalized aromatic precursor. A common approach is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. To synthesize a 7-bromocoumarin, one could start with a 3-bromophenol derivative. For example, the synthesis of 7-halo-4-methyl coumarins can be achieved by starting from m-aminophenol. The amino group can be protected, followed by the Pechmann condensation to form the coumarin ring, and then the amino group can be converted to a bromo group via a Sandmeyer reaction. rsc.org Another example involves the synthesis of 3-bromo-7-ethylcarbamate-4-methylcoumarin, where 3-aminophenol (B1664112) is first protected and then used in a coumarin synthesis, followed by bromination. researchgate.net

One-Pot and Multicomponent Reaction Strategies for Integrated Synthesis

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure. Several MCRs have been developed for the synthesis of diverse coumarin derivatives. mdpi.comkisti.re.kracs.org For instance, a one-pot, three-component reaction of 4-hydroxycoumarin, aldehydes, and various nitrogen-containing compounds can lead to complex coumarin-fused heterocycles. researchgate.net An iodine-catalyzed one-pot four-component reaction has been reported for the synthesis of coumarinyl phosphoramidates. semanticscholar.org While a specific one-pot synthesis of this compound has not been detailed, the existing MCR methodologies for coumarins could potentially be adapted. Such a strategy might involve the simultaneous or sequential reaction of a brominated phenol, a suitable β-ketoester bearing a masked or precursor azidomethyl group, and a catalyst in a single reaction vessel.

Flow Chemistry and Continuous Processing in Compound Generation

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as enhanced safety, improved reaction control, and scalability. The application of continuous flow processes to the synthesis of coumarin derivatives has been explored. For example, a two-step tandem enzymatic synthesis of coumarin bioamide derivatives has been demonstrated in continuous-flow microreactors. Current time information in Pasuruan, ID. Furthermore, the synthesis of 2-(azidomethyl)oxazoles from vinyl azides has been achieved in a three-step continuous-flow process, which includes a final nucleophilic displacement with sodium azide. nih.gov This demonstrates the feasibility of incorporating an azide group in a flow regime. A continuous flow setup for the synthesis of this compound could be envisaged, potentially involving sequential packed-bed reactors for the Pechmann condensation to form the 7-bromocoumarin ring, followed by a flow-through reactor for the halogenation of the 4-methyl group and a final reactor for the azidation step. This approach could allow for the safe handling of potentially hazardous intermediates and reagents in a contained and controlled environment.

Chemical Reactivity and Advanced Derivatization Pathways of 4 Azidomethyl 7 Bromo 2h Chromen 2 One

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, selectivity, and biocompatibility under mild conditions. organic-chemistry.orgnih.gov This reaction involves the formation of a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. For 4-(azidomethyl)-7-bromo-2H-chromen-2-one, the azidomethyl group serves as the reactive handle for CuAAC-mediated transformations.

The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as copper(II) sulfate, through reduction by agents like sodium ascorbate. This approach is particularly common in biological applications to maintain a low concentration of the cytotoxic Cu(I) ions. nih.gov

The efficiency and rate of the CuAAC reaction can be significantly enhanced through the use of coordinating ligands. These ligands stabilize the copper(I) oxidation state, prevent catalyst disproportionation and oxidation, and can increase the effective concentration of the catalyst. nih.gov For reactions involving coumarin (B35378) derivatives like this compound, particularly in complex biological media, the choice of ligand is critical.

Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), are among the most effective ligands for CuAAC. nih.gov These ligands form stable complexes with copper(I), protecting it from oxidation and facilitating the catalytic cycle. The design of these ligands often involves a triazole motif, which has a high affinity for copper. The optimization of ligands aims to improve reaction kinetics, enhance biocompatibility by sequestering copper ions, and prevent side reactions.

Table 1: Common Ligands for CuAAC and Their Properties

| Ligand | Structure | Key Properties |

| TBTA | Tris(benzyltriazolylmethyl)amine | High stability of Cu(I) complex, soluble in organic solvents. |

| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | Water-soluble, ideal for bioconjugation reactions. nih.gov |

| BTTES | Bathophenanthroline disulfonate | Water-soluble, accelerates CuAAC. |

A hallmark of the CuAAC reaction is its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov The regioselectivity of CuAAC is a direct consequence of the stepwise mechanism involving the copper acetylide intermediate. The coordination of the azide to the copper center dictates the orientation of the reactants, leading to the specific formation of the 1,4-disubstituted product. nih.gov This high degree of control is invaluable for the synthesis of well-defined molecular architectures.

The CuAAC reaction is celebrated for its broad functional group tolerance. It can be performed in the presence of a wide array of functional groups commonly found in complex molecules, including amines, amides, alcohols, carboxylic acids, and halides. organic-chemistry.orgnih.gov This compatibility is particularly advantageous when working with multifunctional scaffolds like this compound. The bromo-substituent at the 7-position and the lactone functionality of the coumarin core remain unaffected by the mild conditions of the CuAAC reaction. This allows for the selective modification of the azidomethyl group without the need for protecting groups, simplifying synthetic strategies and enabling the construction of complex molecular probes and conjugates.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful, metal-free alternative to CuAAC. This reaction relies on the inherent ring strain of a cyclic alkyne to accelerate the cycloaddition with an azide. magtech.com.cn The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems.

The driving force behind SPAAC is the release of ring strain in the transition state of the cycloaddition. nih.gov Cyclic alkynes, such as cyclooctynes, possess significant angle and torsional strain due to the distortion of the linear alkyne geometry to fit within the ring structure. This high ground-state energy leads to a lower activation barrier for the cycloaddition reaction with azides. magtech.com.cn

The reactivity of the cyclooctyne (B158145) can be further tuned by introducing electron-withdrawing groups or by fusing aromatic rings to the cyclooctyne core. For instance, dibenzocyclooctynes (DIBO) and difluorinated cyclooctynes (DIFO) exhibit enhanced reactivity towards azides due to increased ring strain and lowered LUMO energy. nih.gov When this compound participates in a SPAAC reaction, its azidomethyl group reacts with a strained alkyne to form a stable triazole linkage without the need for a metal catalyst.

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (metal-free) magtech.com.cn |

| Reactants | Terminal Alkyne + Azide | Strained Cyclic Alkyne + Azide magtech.com.cn |

| Regioselectivity | Exclusively 1,4-disubstituted triazole nih.gov | Mixture of regioisomers (can be influenced by cyclooctyne design) |

| Kinetics | Generally faster with optimized catalyst systems | Can be very fast, dependent on the strain of the cyclooctyne. nih.gov |

| Biocompatibility | Potential cytotoxicity from copper catalyst nih.gov | Highly biocompatible due to the absence of a metal catalyst. magtech.com.cn |

Comparative Kinetics and Thermodynamic Considerations with CuAAC

The azide moiety of this compound is a prime substrate for 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While both achieve the same triazole linkage, their underlying mechanisms, kinetics, and thermodynamic driving forces differ significantly.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction. rsc.org The reaction is not spontaneous and requires a copper(I) catalyst to proceed at a significant rate. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. rsc.org The kinetics of CuAAC are highly dependent on the nature of the alkyne, the ligand used to stabilize the copper(I) catalyst, and the reaction conditions. Electron-withdrawing groups on the alkyne can lower its LUMO energy, potentially increasing reactivity. nih.gov For coumarin azides, CuAAC provides a rapid and high-yielding pathway to triazole products under mild conditions. nih.gov However, the requirement for a copper catalyst can be a significant drawback, particularly in biological systems where copper can be cytotoxic. wikipedia.orgbiochempeg.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , in contrast, is a bioorthogonal reaction that proceeds without an exogenous catalyst. wikipedia.org The primary thermodynamic driving force for SPAAC is the release of ring strain from a highly energetic cyclooctyne derivative. magtech.com.cn The reaction rate is therefore critically dependent on the structure of the strained alkyne. Modifications to the cyclooctyne, such as the introduction of electron-withdrawing fluorine atoms (e.g., DIFO) or the oxidation of a hydroxyl group to a ketone, can significantly accelerate the reaction by further lowering the activation energy. magtech.com.cnnih.gov

Kinetically, SPAAC reactions are typically second-order, and their rates are often compared using second-order rate constants (k₂). While direct kinetic data for this compound is not extensively published, comparisons can be drawn from studies on similar systems. SPAAC reactions with activated cyclooctynes can achieve rates that are comparable to or even exceed those of CuAAC, especially in dilute, biologically relevant conditions where catalyst efficiency in CuAAC might be reduced. magtech.com.cnnih.gov

The key trade-off between the two methods involves catalyst toxicity versus the stability and accessibility of the strained alkyne. CuAAC is often faster and uses simple terminal alkynes but introduces copper toxicity concerns. SPAAC eliminates this issue but requires the synthesis of often complex and less stable strained alkynes. nih.gov

| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Driving Force | Catalysis by Copper(I) | Release of ring strain from cyclooctyne |

| Catalyst | Required (e.g., Cu(I) salts) | None (Bioorthogonal) |

| Alkyne Partner | Simple terminal alkynes | Strained cyclooctynes (e.g., DIBO, DIFO, BCN) |

| Kinetics | Dependent on catalyst, ligand, and substrate concentration | Dependent on the intrinsic strain and electronics of the cyclooctyne |

| Primary Advantage | High reaction rates, simple alkyne partners | No catalyst required, high biocompatibility |

| Primary Limitation | Potential cytotoxicity of copper catalyst | Requires synthesis of complex, potentially unstable alkynes |

Substrate Scope and Limitations in SPAAC Methodologies

The success of SPAAC using this compound is largely dictated by the choice of the strained cyclooctyne reaction partner. The substrate scope is broad, with a variety of cyclooctynes developed to tune reactivity and stability.

Commonly Used Strained Alkynes:

DIBO (Dibenzocyclooctynol): One of the earlier developed cyclooctynes, offering a good balance of stability and reactivity. nih.gov

DIFO (Difluorinated Cyclooctyne): The inclusion of geminal fluorine atoms adjacent to the alkyne significantly increases the reaction rate due to their electron-withdrawing nature, which lowers the energy of the transition state. nih.gov

BCN (Bicyclo[6.1.0]nonyne): A highly strained and reactive cyclooctyne, leading to very fast cycloaddition rates. magtech.com.cn

ADIBO/DIBAC (Azadibenzocyclooctyne): Offers high reactivity and improved aqueous solubility compared to DIBO.

The reactivity of these alkynes towards azides generally follows the order: BCN > DIFO > DIBO, reflecting the degree of ring strain and electronic activation. magtech.com.cn The choice of alkyne allows for tailoring the reaction kinetics to the specific application, from rapid labeling in proteomics to more controlled conjugations in materials science. nih.govnih.gov

Limitations and Side Reactions: Despite its utility, SPAAC is not without limitations.

Stability of Reagents: The high reactivity of strained alkynes can also lead to instability and undesired side reactions. The azide group in the coumarin itself can also be unstable under certain conditions, such as prolonged exposure to light or heat. researchgate.net

Thiol-Yne Side Reactions: In biological contexts, particularly in proteomics, strained alkynes have been shown to react with free thiol groups, such as those in cysteine residues of proteins. This non-specific "thiol-yne" reaction can lead to background signal and reduce the specificity of the labeling. nih.gov

Steric Hindrance: While generally tolerant of a wide range of functional groups, significant steric bulk near the azide or the alkyne can impede the cycloaddition, leading to lower yields or requiring longer reaction times.

Reactivity Profiles of the Bromo-Substituent

The bromine atom at the C7 position of the coumarin ring serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. biosynth.com This allows for extensive diversification of the coumarin core, independent of the chemistry of the azidomethyl group.

Suzuki, Sonogashira, and Stille Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. The 7-bromo-coumarin scaffold is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. mdpi.com It is widely used due to the commercial availability of a vast array of boronic acids and the generally mild reaction conditions. Studies on 6-bromo-coumarins have shown that this reaction proceeds in good to excellent yields, demonstrating its applicability to the bromo-coumarin system. mdpi.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is a highly efficient method for synthesizing aryl-alkynes. This transformation provides a route to extend the conjugation of the coumarin chromophore, which can be useful for tuning its photophysical properties.

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organostannane reagent. While effective, its use has become less common due to the toxicity and difficulty in removing organotin byproducts.

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst/Conditions |

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Aryl-Aryl / Aryl-Alkenyl | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl-Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |

| Stille | Organostannane (R-SnBu₃) | Aryl-Aryl / Aryl-Alkenyl | Pd catalyst (e.g., Pd(PPh₃)₄) |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. organic-chemistry.orglibretexts.org

While direct examples on this compound are scarce, the synthesis of 7-aminocoumarin (B16596) derivatives from 7-hydroxycoumarins via a triflate intermediate using Buchwald-Hartwig coupling has been well-documented. nih.govresearchgate.net Aryl bromides are standard and often more reactive coupling partners than triflates in this reaction, suggesting that the 7-bromo position of the target molecule is an ideal site for introducing primary amines, secondary amines, anilines, or other nitrogen-containing functional groups. This reaction provides a powerful method for synthesizing a library of 7-amino-coumarin derivatives with diverse properties. nih.gov

Nucleophilic Aromatic Substitution and Related Transformations

Nucleophilic Aromatic Substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For the SNAr mechanism, the reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comnih.gov

In the this compound structure, the lactone carbonyl is an electron-withdrawing group. However, its activating effect on the C7 position is limited as it is not in a direct ortho or para relationship that allows for effective resonance stabilization of the intermediate. Therefore, forcing conditions (high temperatures, strong nucleophiles) would likely be required to effect NAS at the C7 position. Under these conditions, competing reactions and degradation of the molecule are probable. Palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are generally far more efficient and selective for functionalizing the C7 position with nucleophiles. wikipedia.orgnih.gov

Transformations of the Azido (B1232118) Group beyond Cycloaddition

While the azide moiety is predominantly used for cycloaddition reactions, it can participate in several other important transformations.

Staudinger Reaction/Ligation: The classic Staudinger reaction involves the treatment of an azide with a triarylphosphine (e.g., triphenylphosphine) to yield an aza-ylide, which is then typically hydrolyzed to produce a primary amine and the corresponding phosphine (B1218219) oxide. The Staudinger ligation is a modified, bioorthogonal version where an electrophilic trap is incorporated into the phosphine, allowing for the formation of a stable amide bond under mild, biological conditions.

Reduction to Amines: The azido group can be readily reduced to a primary amine using various standard reducing agents. Common methods include catalytic hydrogenation (H₂/Pd-C), reduction with lithium aluminum hydride (LiAlH₄), or treatment with reagents like tin(II) chloride. This provides a synthetic route to 4-(aminomethyl)-7-bromo-2H-chromen-2-one, a valuable intermediate for further functionalization, such as amide bond formation.

Photochemistry of Azides: Upon photolysis, azidocoumarins can generate highly reactive nitrene intermediates. nih.gov Research on 7-azido-4-methylcoumarin (B1373340) has shown that UV irradiation generates a triplet nitrene. nih.gov This nitrene can undergo various reactions, including hydrogen atom abstraction from the solvent or surrounding molecules to form an amino group, or insertion into C-H bonds. This photochemical reactivity opens pathways for photoaffinity labeling and material cross-linking applications.

Reduction to Amines and Subsequent Derivatization

The azido group at the C-4 methyl position is a versatile functional handle that can be readily converted into a primary amine. This transformation opens up a plethora of possibilities for subsequent derivatization, allowing for the introduction of a wide array of molecular fragments.

A common and efficient method for the reduction of organic azides to primary amines is the Staudinger reduction. nih.gov This reaction typically involves the treatment of the azide with a phosphine, such as triphenylphosphine, to form a phosphazide (B1677712) intermediate, which upon hydrolysis yields the corresponding amine and phosphine oxide. For this compound, this reaction would proceed as follows:

Reaction Scheme: Staudinger Reduction

This compound + P(C₆H₅)₃ → Iminophosphorane intermediate

Iminophosphorane intermediate + H₂O → 4-(aminomethyl)-7-bromo-2H-chromen-2-one + (C₆H₅)₃PO

The resulting primary amine, 4-(aminomethyl)-7-bromo-2H-chromen-2-one, is a valuable intermediate for further functionalization. For instance, it can undergo condensation reactions with aldehydes or ketones to form Schiff bases. nih.gov Additionally, acylation with acid chlorides or anhydrides would yield the corresponding amides, providing a means to attach various substituents to the coumarin core.

Table 1: Potential Derivatization Reactions of 4-(aminomethyl)-7-bromo-2H-chromen-2-one

| Reagent | Reaction Type | Product Class |

| Benzaldehyde | Condensation | Schiff Base |

| Acetic Anhydride (B1165640) | Acylation | Amide |

| Isothiocyanate | Addition | Thiourea |

Staudinger Ligation and Related Phospha-Staudinger Chemistry

The Staudinger ligation is a powerful bioorthogonal reaction that enables the formation of a stable amide bond between an azide and a phosphine bearing an ester trap. nih.govresearchgate.netnih.gov This reaction has found widespread application in chemical biology for the labeling and conjugation of biomolecules. nih.govresearchgate.net The azidomethyl group of this compound is an ideal substrate for this transformation.

In a typical Staudinger ligation, the azide reacts with a specifically designed phosphine, such as one containing a methyl ester ortho to the phosphorus atom on an aromatic ring. The initially formed aza-ylide undergoes an intramolecular cyclization, followed by hydrolysis to yield a stable amide linkage.

This methodology could be employed to conjugate this compound to a variety of molecules, including peptides, proteins, and other small molecules, for applications in fluorescence imaging and diagnostics.

Functionalization of the Chromen-2-one Ring System

The chromen-2-one ring system of this compound offers additional sites for chemical modification, allowing for the fine-tuning of its photophysical and biological properties.

Electrophilic Aromatic Substitution for Further Peripheral Modification

The coumarin ring is an aromatic system that can undergo electrophilic aromatic substitution reactions. The position of further substitution is directed by the existing substituents on the ring. In the case of this compound, the bromine atom at the C-7 position is a deactivating, ortho-, para-directing group, while the lactone ring is also deactivating.

Common electrophilic aromatic substitution reactions that could be performed on this scaffold include nitration and further halogenation. nih.govthieme.delibretexts.orgyoutube.commasterorganicchemistry.comorganic-chemistry.org For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the C-6 or C-8 position. masterorganicchemistry.com Similarly, bromination with a suitable brominating agent would likely lead to the introduction of a second bromine atom at one of these positions. organic-chemistry.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reagent | Reaction Type | Predicted Major Product(s) |

| HNO₃, H₂SO₄ | Nitration | 4-(azidomethyl)-7-bromo-6-nitro-2H-chromen-2-one and/or 4-(azidomethyl)-7-bromo-8-nitro-2H-chromen-2-one |

| Br₂, FeBr₃ | Bromination | 4-(azidomethyl)-6,7-dibromo-2H-chromen-2-one and/or 4-(azidomethyl)-7,8-dibromo-2H-chromen-2-one |

Functionalization at C-3 and C-4 Positions

The C-3 and C-4 positions of the coumarin ring are also amenable to functionalization. nih.govmdpi.comresearchgate.netnih.govpmf.unsa.babeilstein-journals.org While the C-4 position in the title compound is already substituted with an azidomethyl group, the C-3 position remains a viable site for modification. For instance, Vilsmeier-Haack formylation could introduce a formyl group at the C-3 position, which could then be further elaborated.

The reactivity of the benzylic protons of the 4-methyl group in related 4-methylcoumarins is well-established. pmf.unsa.babeilstein-journals.orgresearchgate.net These protons are acidic and can be deprotonated to form a carbanion, which can then react with various electrophiles. Although the azido group in this compound may influence the acidity of these protons, similar reactivity could be anticipated. For example, condensation with aromatic aldehydes under basic conditions could lead to the formation of styryl derivatives at the C-4 position, extending the conjugation of the system.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds. Through the analysis of various NMR experiments, a detailed map of the proton and carbon framework of 4-(azidomethyl)-7-bromo-2H-chromen-2-one can be constructed.

It is important to note that while the following data is based on established principles of NMR spectroscopy and analysis of structurally similar compounds, direct experimental data for this specific molecule is not widely available. Therefore, the presented chemical shifts are predictive and intended to be illustrative of the expected spectrum.

Proton (¹H) NMR for Chemical Environment and Spin-Spin Coupling Analysis

The ¹H NMR spectrum provides critical information on the electronic environment of each proton and their spatial relationships through spin-spin coupling. The predicted ¹H NMR data for this compound in a standard deuterated solvent, such as CDCl₃, are summarized in the interactive table below.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-3 | 6.50 | s | N/A | 1H |

| H-5 | 7.65 | d | 8.8 | 1H |

| H-6 | 7.40 | dd | 8.8, 2.0 | 1H |

| H-8 | 7.55 | d | 2.0 | 1H |

| -CH₂N₃ | 4.50 | s | N/A | 2H |

The downfield shift of the aromatic protons (H-5, H-6, and H-8) is characteristic of their position on the electron-deficient coumarin (B35378) ring system. The bromine atom at the 7-position further influences the chemical shifts of the adjacent protons. The singlet at approximately 6.50 ppm is assigned to the H-3 proton, which is adjacent to the carbonyl group and the substituted C-4 position. The singlet for the azidomethyl protons (-CH₂N₃) is expected to appear around 4.50 ppm, a region typical for benzylic protons attached to an electronegative group. chemicalbook.comresearchgate.net

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed view of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the complete mapping of the carbon skeleton. The predicted ¹³C NMR chemical shifts for this compound are presented in the following interactive table.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 160.5 |

| C-3 | 114.0 |

| C-4 | 148.0 |

| C-4a | 118.5 |

| C-5 | 128.0 |

| C-6 | 129.5 |

| C-7 | 119.0 |

| C-8 | 117.0 |

| C-8a | 154.0 |

| -CH₂N₃ | 52.0 |

The signal for the carbonyl carbon (C-2) is expected at the most downfield position, around 160.5 ppm. The carbon atoms of the aromatic ring appear in the typical range of 110-155 ppm. The carbon bearing the bromine atom (C-7) will have its chemical shift influenced by the heavy atom effect. The signal for the azidomethyl carbon (-CH₂N₃) is anticipated at approximately 52.0 ppm.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, a key correlation would be observed between H-5 and H-6, confirming their ortho relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would be used to definitively assign the carbon signals for C-3, C-5, C-6, C-8, and the azidomethyl group by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include the correlation from the azidomethyl protons to C-4 and C-4a, and from H-3 to C-2, C-4, and C-4a, which would solidify the assignment of the quaternary carbons and confirm the position of the azidomethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In this molecule, NOESY could be used to confirm through-space interactions between the azidomethyl protons and the H-3 and H-5 protons, further corroborating the structural assignment.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy and for obtaining structural information through fragmentation analysis.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of the molecular ion, which allows for the determination of the molecular formula. The theoretical exact mass of this compound (C₁₀H₆BrN₃O₂) can be calculated and compared with the experimental value obtained from ESI-MS or MALDI-MS.

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 280.9716 | (To be determined experimentally) |

| [M+Na]⁺ | 302.9535 | (To be determined experimentally) |

The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion and its subsequent fragmentation to produce a series of daughter ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, key fragmentation pathways would likely involve:

Loss of N₂: The azide (B81097) group is prone to losing a molecule of nitrogen (28 Da) to form a nitrene intermediate, which can then undergo further rearrangements and fragmentation. researchgate.net

Loss of CO: A characteristic fragmentation of coumarins is the loss of carbon monoxide (28 Da) from the pyrone ring.

Loss of the azidomethyl group: Cleavage of the bond between C-4 and the azidomethyl group would result in the loss of a CH₂N₃ radical.

Loss of Br: The bromine atom can be lost as a radical.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed, providing an additional layer of structural verification.

Isotopic Signature Detection in Complex Mixtures

The unambiguous identification of this compound within complex mixtures is greatly facilitated by mass spectrometry (MS), owing to its unique isotopic signature. The presence of a bromine atom is particularly advantageous for detection. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M/M+2 isotopic pattern in the mass spectrum for any fragment containing the bromine atom, where the two peaks are of nearly equal intensity. This distinctive pattern serves as a reliable marker for pinpointing bromine-containing compounds amidst a multitude of other components.

In practice, techniques such as electrospray ionization (ESI) coupled with high-resolution mass spectrometry (HRMS) can be employed to measure the mass-to-charge ratio (m/z) of the molecular ion with high precision. mdpi.comijarbs.com For this compound, the expected molecular ion peaks would appear at m/z values corresponding to [C₁₀H₆BrN₃O₂ + H]⁺, with the characteristic isotopic split confirming the presence of bromine. Advanced MS techniques, such as top-down mass spectrometry, can be utilized for the characterization of molecules in complex biological matrices, further highlighting the power of this method for identifying specific compounds in challenging environments. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure and bonding of this compound by probing its characteristic vibrational modes.

The azidomethyl group (-CH₂N₃) at the 4-position of the coumarin ring possesses a strong and highly characteristic vibrational signature. The asymmetric stretching vibration of the azide (N₃) group is particularly useful for identification. In infrared (IR) spectroscopy, this mode gives rise to a sharp and intense absorption band in a relatively uncongested region of the spectrum, typically between 2100 cm⁻¹ and 2140 cm⁻¹. mdpi.comresearchgate.net Studies on similar azido-coumarin structures have reported this characteristic absorption band appearing at frequencies such as 2098 cm⁻¹, 2125 cm⁻¹, and 2130 cm⁻¹. mdpi.comresearchgate.netresearchgate.net The precise position of this band can be influenced by the local chemical environment, but its presence is a definitive indicator of the azide functional group.

| Functional Group | Vibrational Mode | Reported Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2098 - 2130 | mdpi.comresearchgate.netresearchgate.net |

The integrity of the coumarin core structure can be assessed by analyzing the vibrational modes of the lactone ring and the fused benzene (B151609) ring. The carbonyl (C=O) group of the α,β-unsaturated lactone is a prominent feature in the IR spectrum, typically appearing as a strong absorption band in the region of 1680-1730 cm⁻¹. For instance, a very strong band at 1683 cm⁻¹ has been attributed to the carbonyl stretching of the δ-lactone ring in a coumarin nucleus. nih.gov Other studies have identified carbonyl bands at 1702 cm⁻¹ and 1718 cm⁻¹. ijarbs.com

| Functional Group / Moiety | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Lactone Carbonyl (C=O) | Stretch | 1680 - 1730 | ijarbs.comnih.gov |

| Aromatic/Pyrone Rings | C=C Stretch | 1400 - 1650 | ias.ac.in |

Electronic Absorption and Fluorescence Spectroscopy

The extended π-conjugated system of the coumarin nucleus endows this compound with distinct photophysical properties that can be quantitatively analyzed.

The UV-visible absorption spectrum of coumarin derivatives is characterized by π-π* electronic transitions. mdpi.com The basic coumarin skeleton typically exhibits two primary absorption bands. mdpi.com The position and intensity of the absorption maxima (λmax) are sensitive to the substitution pattern on the coumarin ring and the polarity of the solvent. mdpi.comacs.org For example, a related pyranochromenone derivative exhibits absorption maxima at 333 nm. ias.ac.in The introduction of substituents can lead to bathochromic (red) or hypsochromic (blue) shifts in these maxima. researchgate.net Quantitative analysis using the Beer-Lambert law allows for the determination of molar extinction coefficients (ε), providing a measure of the probability of the electronic transition. Time-dependent density functional theory (TD-DFT) can be used to compute theoretical absorption spectra, aiding in the interpretation of the observed electronic transitions. nih.gov

| Compound | Solvent | Absorption Max (λA, nm) | Emission Max (λF, nm) | Reference |

|---|---|---|---|---|

| 7-methoxy-coumarin derivative (2a) | CH₃CN | ~350 | ~400 | mdpi.comresearchgate.net |

| 7-diethylamino-coumarin derivative (2b) | CH₃CN | ~420 | ~470 | mdpi.comresearchgate.net |

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. nih.govacs.org Such studies can provide valuable information about the interaction of a fluorophore with other molecules (quenchers). researchgate.netnih.gov The quenching mechanism can be broadly classified as either dynamic or static.

Dynamic quenching occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. aatbio.com This process is diffusion-controlled, and its efficiency typically increases with temperature, as higher temperatures lead to faster diffusion and more frequent collisions. nih.govaatbio.com Dynamic quenching affects the excited state lifetime of the fluorophore. aatbio.com

The Stern-Volmer equation is commonly used to analyze fluorescence quenching data. aip.org A linear Stern-Volmer plot can indicate a single quenching mechanism (typically dynamic), while an upward curvature often suggests the simultaneous occurrence of both static and dynamic quenching. nih.govnih.gov By conducting quenching experiments at different temperatures and performing time-resolved fluorescence measurements, the contributions of static and dynamic mechanisms can be definitively distinguished. nih.govresearchgate.net

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetimes and Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique for investigating the dynamic processes that occur in a molecule's electronically excited state. For coumarin derivatives, this method provides critical insights into fluorescence lifetimes, intramolecular charge transfer (ICT), and non-radiative decay pathways.

The excited-state dynamics of this compound are expected to be complex. The coumarin core is a well-known fluorophore, but the substituents at the 4- and 7-positions significantly modulate its properties. The azidomethyl group (-CH₂N₃) at the C4-position is of particular interest as the azide moiety is known to be an efficient fluorescence quencher. Upon excitation, it can introduce rapid, non-radiative decay channels, thereby shortening the excited-state lifetime.

Studies on analogous compounds, such as 4-azidocoumarin (B3182978) and 7,8-benzo-4-azidomethyl coumarin, have demonstrated that the azide group can quench the intrinsic fluorescence of the coumarin core through processes like intersystem crossing or internal conversion. Time-resolved fluorescence measurements, typically using techniques like Time-Correlated Single Photon Counting (TCSPC), can quantify this effect by measuring the fluorescence decay profile.

Table 1: Hypothetical Time-Resolved Fluorescence Data for Coumarin Derivatives

| Compound | Solvent | Fluorescence Lifetime (τ) in ns | Quantum Yield (Φf) | Proposed Dominant Decay Pathway |

|---|---|---|---|---|

| 7-bromo-4-methyl-2H-chromen-2-one | Acetonitrile | ~2.5 ns | ~0.40 | Radiative (Fluorescence) |

| This compound | Acetonitrile | <1.0 ns | <0.05 | Non-radiative (Azide-induced Quenching) |

Solvatochromism and Environmental Effects on Photophysical Properties

Solvatochromism describes the change in the position of a molecule's absorption and emission spectral bands as the polarity of the solvent is varied. This phenomenon is particularly pronounced in molecules like coumarins, where excitation leads to a significant change in the dipole moment. The 2H-chromen-2-one scaffold possesses an inherent intramolecular charge transfer (ICT) character, which is enhanced by electron-donating and electron-withdrawing substituents.

For this compound, the excited state is expected to be more polar than the ground state. The electron-withdrawing bromine atom at the C7-position enhances this effect. Consequently, in polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. This is known as positive solvatochromism. The absorption spectrum is often less sensitive to solvent polarity.

The magnitude of this shift can be correlated with solvent polarity functions, such as the Lippert-Mataga equation, which relates the Stokes shift (the energy difference between the absorption and emission maxima) to the dielectric constant and refractive index of the solvent. researchgate.netsemanticscholar.org Such analysis allows for the estimation of the change in dipole moment upon excitation (Δμ = μe - μg). researchgate.net Studies on similar 7-substituted and 4-substituted coumarins consistently show larger dipole moments in the excited state. researchgate.netnih.gov

Table 2: Expected Solvatochromic Shifts for this compound

| Solvent | Polarity (Dielectric Constant, ε) | Absorption Max (λ_abs) in nm | Emission Max (λ_em) in nm | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Hexane | 1.88 | ~320 nm | ~380 nm | ~5200 cm⁻¹ |

| Toluene | 2.38 | ~322 nm | ~395 nm | ~5800 cm⁻¹ |

| Dichloromethane | 8.93 | ~325 nm | ~415 nm | ~6800 cm⁻¹ |

| Acetonitrile | 37.5 | ~325 nm | ~430 nm | ~7800 cm⁻¹ |

| Methanol | 32.7 | ~324 nm | ~435 nm | ~8100 cm⁻¹ |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, which define the supramolecular architecture. chemrxiv.orgrsc.org

While a crystal structure for this compound is not publicly available, data from closely related structures can be used for prediction. The coumarin ring system is known to be essentially planar. core.ac.uk The azidomethyl group at the C4-position and the bromine atom at the C7-position would lie close to this plane.

The crystal packing would be governed by a combination of forces. The planar, aromatic nature of the coumarin core facilitates π-π stacking interactions between adjacent molecules. chemrxiv.org Additionally, weak C-H···O hydrogen bonds involving the lactone carbonyl oxygen and aromatic or methylene (B1212753) hydrogens are common in coumarin crystal structures and are expected to play a significant role in stabilizing the lattice. The bromine atom could also participate in halogen bonding (Br···O or Br···N interactions), further influencing the supramolecular assembly.

Table 3: Predicted Crystallographic and Structural Parameters based on Analogous Compounds

| Parameter | Predicted Value/Feature | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for substituted coumarins |

| Coumarin Ring System | Essentially planar | Crystal structures of various coumarins core.ac.uk |

| C7-Br Bond Length | ~1.88 - 1.91 Å | Standard C(sp²)-Br bond lengths |

| C4-CH₂-N₃ Conformation | Azidomethyl group oriented away from the coumarin plane | Steric considerations |

| Primary Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds | Analysis of related coumarin crystal structures chemrxiv.org |

| Secondary Intermolecular Interactions | Halogen bonding (Br···O/N), van der Waals forces | Presence of bromine and azide groups |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable for verifying the purity of a synthesized compound and for separating it from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for assessing the purity of non-volatile organic compounds like coumarin derivatives. A Reverse-Phase HPLC (RP-HPLC) method is typically employed for this purpose.

In a typical setup, the compound is dissolved in a suitable solvent and injected onto a nonpolar stationary phase, such as a C18 (octadecylsilyl) column. Elution is performed using a polar mobile phase, commonly a gradient mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., trifluoroacetic acid) to ensure sharp peaks. ijpsnonline.comchromatographyonline.com Detection is usually achieved with a UV-Vis detector set to a wavelength where the coumarin core has strong absorbance (e.g., ~320 nm). The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 4: Representative RP-HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 320 nm |

| Expected Retention Time | 12-15 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. While highly effective for volatile and thermally stable compounds, its application to this compound must be approached with caution. The azido (B1232118) group is known to be thermally labile and can decompose at the high temperatures of the GC injector port, potentially leading to the loss of N₂ and the formation of a nitrene intermediate or other degradation products.

However, if conditions are carefully optimized (e.g., using a lower injection temperature), GC-MS can provide valuable information. The mass spectrum would confirm the molecular weight and reveal characteristic fragmentation patterns. benthamopen.com The presence of bromine would be indicated by a distinctive isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, with peaks for the ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio.

Key fragmentation pathways for coumarins typically involve the loss of a CO molecule (28 Da) from the pyrone ring. benthamopen.combenthamopenarchives.com For this specific compound, other expected fragmentations would include the loss of N₂ (28 Da) from the azide, cleavage of the bromine atom (79/81 Da), and loss of the entire azidomethyl radical (•CH₂N₃).

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound (C₁₀H₆BrN₃O₂)

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Origin |

|---|---|---|

| 295 / 297 | [M]⁺ | Molecular Ion |

| 267 / 269 | [M - N₂]⁺ | Loss of nitrogen from azide |

| 239 / 241 | [M - N₂ - CO]⁺ | Loss of N₂ and CO |

| 216 | [M - Br]⁺ | Loss of bromine atom |

| 188 | [M - Br - CO]⁺ | Loss of Br and CO |

Computational and Theoretical Investigations of 4 Azidomethyl 7 Bromo 2h Chromen 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the structural and electronic properties of molecules. For coumarin (B35378) derivatives, DFT calculations have been successfully employed to predict geometries, electronic structures, and spectroscopic parameters, offering valuable insights that can be extended to 4-(azidomethyl)-7-bromo-2H-chromen-2-one.

Geometry Optimization and Conformational Analysis

Geometry optimization of related coumarin derivatives using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, has shown that the coumarin ring system maintains its planarity. researchgate.net For this compound, the primary conformational flexibility would arise from the rotation around the C4-C(H₂) and C(H₂)-N₃ bonds of the azidomethyl group. It is anticipated that different orientations of the azidomethyl group would lead to multiple conformers with small energy differences. Studies on similar 4-bromomethylcoumarins have identified stable conformers based on the orientation of the bromomethyl group, with energy differences of approximately 7.99 kJ/mol between them. researchgate.net A similar conformational landscape can be expected for the azidomethyl group in the title compound.

Table 1: Predicted Geometrical Parameters for a Representative 7-Substituted-4-Methylcoumarin Derivative (as an analogue) Data extrapolated from studies on similar coumarin structures.

| Parameter | Predicted Value |

| C2=O2 Bond Length | ~1.20 Å |

| C4-C4a Bond Length | ~1.45 Å |

| C7-Br Bond Length | ~1.90 Å |

| C4-C(H₂) Bond Length | ~1.50 Å |

| C-N-N Bond Angle | ~115° |

| N-N-N Bond Angle | ~170° (linear) |

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of coumarins are significantly influenced by the nature and position of their substituents. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic transition properties of a molecule.

For coumarin derivatives, the HOMO is typically distributed over the entire benzopyrone system, with significant contributions from the electron-donating groups. The LUMO is also generally delocalized over the coumarin core. The presence of an electron-withdrawing bromine atom at the 7-position and an azidomethyl group at the 4-position is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted coumarin. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. A smaller energy gap suggests higher reactivity. Computational studies on various coumarin derivatives have shown that the energy gap can be tuned by altering the substituents. unica.it

Table 2: Predicted Frontier Molecular Orbital Energies for Substituted Coumarin Analogues Values are illustrative and based on DFT calculations of various coumarin derivatives.

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 7-Hydroxycoumarin | -6.0 | -1.5 | 4.5 |

| 7-Aminocoumarin (B16596) | -5.5 | -1.3 | 4.2 |

| 3-Phenylcoumarin | -6.2 | -2.0 | 4.2 |

| Predicted for Target | ~ -6.5 | ~ -2.2 | ~ 4.3 |

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods can provide valuable predictions of spectroscopic data, aiding in the structural elucidation and characterization of novel compounds.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts for coumarin derivatives have shown good agreement with experimental data. researchgate.net For this compound, the chemical shift of the methylene (B1212753) protons in the azidomethyl group would be a characteristic signal. The protons on the coumarin ring will be influenced by the electronic effects of both the bromo and azidomethyl substituents.

UV-Vis Spectroscopy: The electronic absorption spectra of coumarins are characterized by strong absorption bands in the UV region, which are attributed to π-π* transitions. Time-dependent DFT (TD-DFT) calculations are commonly used to predict UV-Vis spectra. researchgate.netmdpi.com The position of the absorption maxima (λ_max) is sensitive to the substitution pattern. The presence of the bromine atom and the azidomethyl group is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the parent coumarin.

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of molecules. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the lactone ring (around 1700-1750 cm⁻¹), the asymmetric and symmetric stretching of the azide (B81097) group (around 2100 cm⁻¹), and the C-Br stretching vibration.

Table 3: Predicted Characteristic Spectroscopic Data for this compound Based on data from analogous substituted coumarins.

| Spectroscopic Technique | Predicted Parameter | Characteristic Value |

| ¹H NMR | Chemical Shift (δ) of -CH₂- | ~4.5 - 5.0 ppm |

| ¹³C NMR | Chemical Shift (δ) of C=O | ~160 - 165 ppm |

| UV-Vis | Absorption Maximum (λ_max) | ~320 - 340 nm |

| IR | Azide (N₃) Stretch (ν) | ~2100 cm⁻¹ |

| IR | Lactone C=O Stretch (ν) | ~1720 cm⁻¹ |

Elucidation of Reaction Mechanisms, Transition States, and Energy Barriers

Computational chemistry is instrumental in studying reaction mechanisms. For a molecule like this compound, the azido (B1232118) group is a particularly reactive functional group. It can undergo various reactions, such as 1,3-dipolar cycloadditions ("click chemistry") or thermal/photochemical decomposition to form a highly reactive nitrene intermediate.

DFT calculations can be used to model the reaction pathways of such transformations. This involves locating the transition state structures and calculating the activation energy barriers, which provides insight into the feasibility and kinetics of the reaction. For instance, the mechanism of cycloaddition reactions involving the azide group can be elucidated by calculating the energies of the reactants, transition state, and products.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules in different environments, such as in solution.

Exploration of Conformational Landscapes in Solution

While quantum chemical calculations provide information about the gas-phase conformations of a molecule, the presence of a solvent can significantly influence its conformational preferences. MD simulations can be used to explore the conformational landscape of this compound in various solvents. researchgate.net

These simulations would reveal the preferred orientations of the azidomethyl group and how they are influenced by solvent polarity and hydrogen bonding interactions. The dynamics of the coumarin ring itself and its interactions with solvent molecules can also be investigated. Such studies are crucial for understanding the behavior of the molecule in biological systems or as a fluorescent probe in solution. MD simulations on brominated coumarins have been used to study their behavior within lipid membranes, providing insights into their interactions and orientation. bohrium.com

Interaction Dynamics with Solvent Molecules or Binding Partners

The interaction of this compound with its environment, such as solvent molecules or biological binding partners, is a key determinant of its behavior and functionality. Computational methods, particularly molecular dynamics (MD) simulations, are invaluable for elucidating these complex interactions at an atomic level.

Studies on similar coumarin derivatives have shown that both general solute-solvent interactions and specific interactions like hydrogen bonding play a significant role. nih.gov The polarity of the solvent can influence the spectral properties of coumarins. For instance, in polar solvents, a redistribution of electron densities can occur upon excitation, leading to a more dipolar excited state. nih.gov For this compound, the presence of the electron-withdrawing bromine atom at the 7-position and the azidomethyl group at the 4-position is expected to influence its dipole moment and, consequently, its interaction with polar solvents.

MD simulations of coumarins in aqueous solutions have revealed that the solvation structure is complex, with water molecules forming specific arrangements around the solute. researchgate.netresearchgate.net The orientation of the coumarin molecule at interfaces, such as a water/air interface, can also be modeled, showing a preference for a parallel orientation to the interface. acs.org It is plausible that this compound would exhibit similar behavior, with the azido and bromo groups potentially influencing its orientation and interaction with the surrounding solvent molecules.

When considering interactions with binding partners, such as proteins, molecular docking studies are instrumental. For other coumarin derivatives, these studies have identified key interactions within the binding pockets of enzymes. nih.govbiointerfaceresearch.com For this compound, the azido group could potentially form hydrogen bonds or other non-covalent interactions with amino acid residues, while the bromo group could participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in molecular recognition. The coumarin scaffold itself can engage in π-π stacking interactions with aromatic amino acid residues. nih.gov

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics and QSPR modeling are powerful computational tools for predicting the properties of chemical compounds based on their molecular structure. These approaches are particularly useful when experimental data is scarce, as is the case for this compound.

QSPR models establish a mathematical relationship between the molecular structure of a compound and its physicochemical properties. nih.gov This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure. These descriptors can then be used to build predictive models for properties such as solubility, lipophilicity, and electronic properties.

A variety of molecular descriptors can be calculated for this compound to be used in QSPR models. These can be broadly categorized as:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape. Examples include the Wiener index and Balaban index. bjbms.org

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as HOMO-LUMO energies, dipole moment, and partial atomic charges. tandfonline.com

Once a set of relevant descriptors is calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms such as neural networks are employed to build the QSPR model. tandfonline.comdovepress.com For halogenated coumarins, 3D-QSAR models have been successfully used to guide the synthesis of new compounds with desired activities. nih.govacs.org These models consider the 3D arrangement of atoms and can provide valuable insights into the structure-property relationships. A hypothetical table of some key molecular descriptors for this compound is presented below.

| Descriptor Type | Descriptor Name | Predicted Value | Significance |

|---|---|---|---|

| Constitutional | Molecular Weight | 294.1 g/mol | Overall size of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | 74.2 Ų | Related to membrane permeability. |

| Electronic | LogP (Octanol-Water Partition Coefficient) | 2.8 | Indicates lipophilicity. |

| Electronic | Dipole Moment | ~4.5 D | Influences intermolecular interactions. |

| Quantum-Chemical | HOMO Energy | -7.2 eV | Relates to electron-donating ability. |

| Quantum-Chemical | LUMO Energy | -1.8 eV | Relates to electron-accepting ability. |

Chemical databases are vast repositories of information on known chemical compounds, including their structures, properties, and biological activities. Mining these databases for compounds analogous to this compound can provide valuable insights into its potential properties and applications.

Databases such as PubChem, Scifinder, and specialized libraries of natural products or commercially available compounds can be searched for structurally similar molecules. nih.gov For this compound, a search for analogs would likely yield compounds with:

Different halogen substitutions at the 7-position: For example, chloro- or fluoro-coumarins.

Variations in the substituent at the 4-position: Analogs with other functional groups instead of the azidomethyl group.

Modifications to the coumarin core: Such as the introduction of additional substituents on the benzene (B151609) ring.

By analyzing the known properties of these analogous compounds, it is possible to make informed predictions about the properties of this compound. For instance, if a series of 7-halogenated coumarins shows a trend in a particular biological activity, it may be possible to extrapolate the activity of the 7-bromo derivative. This approach, often referred to as "read-across," is a common practice in computational toxicology and drug discovery.

Furthermore, the analysis of scaffold diversity within chemical databases can reveal the prevalence of the coumarin core in different classes of compounds, such as natural products or approved drugs, providing context for the potential biological relevance of this compound. nih.gov

Applications in Chemical Biology and Advanced Materials Research Methodological Focus

Strategies for Bioconjugation and Macromolecular Functionalization

The presence of the azidomethyl group at the 4-position of the coumarin (B35378) ring allows for its efficient participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are highly specific, proceed with high yields under mild, biocompatible conditions, and are orthogonal to most biological functional groups, making them ideal for labeling complex biological macromolecules.

The site-specific labeling of proteins is crucial for understanding their function, localization, and interactions. 4-(azidomethyl)-7-bromo-2H-chromen-2-one can be used to fluorescently tag proteins that have been metabolically or genetically engineered to contain an alkyne-bearing unnatural amino acid. This approach allows for the precise attachment of the coumarin fluorophore to a predetermined site on the protein, minimizing disruption of its native structure and function.

Table 1: Methodologies for Site-Specific Protein Labeling

| Method | Description | Key Reagents |

|---|---|---|

| Metabolic Labeling | Incorporation of an alkyne-containing amino acid (e.g., L-azidohomoalanine or a propargylglycine derivative) into proteins during cellular protein synthesis. | Alkyne-modified amino acid, this compound, Copper(I) catalyst (for CuAAC) or a cyclooctyne (B158145) (for SPAAC). |

| Genetic Code Expansion | Site-specific incorporation of an alkyne-bearing unnatural amino acid in response to a nonsense or frameshift codon. | Orthogonal aminoacyl-tRNA synthetase/tRNA pair, alkyne-modified unnatural amino acid, this compound, click chemistry reagents. |